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Compound of Interest

Compound Name: Flubrotizolam

Cat. No.: B3025693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Flubrotizolam (2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1]

[3]diazepine) is a potent thienotriazolodiazepine derivative. This document provides a

comprehensive technical overview of its synthesis and chemical characterization, intended for

researchers, scientists, and drug development professionals. Due to the limited availability of

specific experimental data in peer-reviewed literature, this guide combines information from

analogous compounds, particularly brotizolam, with general synthetic strategies for this class of

molecules and analytical data from various sources. It is important to note that flubrotizolam is

a designer drug and a controlled substance in many jurisdictions.

Chemical Identity and Physicochemical Properties
Flubrotizolam is a synthetic compound belonging to the thienotriazolodiazepine class,

structurally related to well-known benzodiazepines. Its structure features a thiophene ring fused

to a triazolo-diazepine ring system.
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Property Value Source

IUPAC Name

2-bromo-4-(2-fluorophenyl)-9-

methyl-6H-thieno[3,2-

f]triazolo[4,3-a]diazepine

CAS Number 57801-95-3

Molecular Formula C₁₅H₁₀BrFN₄S

Molecular Weight 377.23 g/mol

Appearance Crystalline solid

Solubility

DMF: 5 mg/mLDMSO: 5

mg/mLDMSO:PBS (pH 7.2)

(1:1): 0.5 mg/mL

λmax 244 nm

Synthesis of Flubrotizolam
A detailed, step-by-step synthesis protocol for flubrotizolam is not readily available in the

public domain. However, based on the well-established synthesis of its structural analogue,

brotizolam, and general methods for the preparation of thienotriazolodiazepines, a plausible

synthetic route can be proposed. The synthesis generally involves the construction of the

thieno[3,2-e]diazepine core followed by the annulation of the triazole ring.

Proposed Synthetic Pathway
The synthesis of flubrotizolam likely starts from a substituted 2-aminothiophene derivative.

The key steps would involve the formation of the diazepine ring and subsequent cyclization to

form the triazole ring.

2-Amino-3-aroylthiophene derivative Thieno[3,2-e][1,4]diazepine-2-thioneRing closure with a thiocarbonyl source 2-Hydrazinyl-thieno[3,2-e][1,4]diazepineReaction with hydrazine FlubrotizolamTriazole ring formation with an orthoester

Click to download full resolution via product page
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A proposed synthetic pathway for Flubrotizolam.

Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on the synthesis of similar

thienotriazolodiazepines. These should be adapted and optimized for the specific synthesis of

flubrotizolam.

Step 1: Synthesis of the Thieno[3,2-e]diazepine-2-thione Intermediate

A substituted 2-aminothiophene, likely a 2-amino-3-(2-fluorobenzoyl)thiophene derivative,

would serve as the starting material. This could be synthesized via the Gewald reaction. The

thieno[3,2-e]diazepine-2-thione can be formed by reacting the aminothiophene with a suitable

reagent to build the diazepine ring, followed by thionation.

Step 2: Formation of the 2-Hydrazinyl-thieno[3,2-e]diazepine

The thienodiazepinethione is then reacted with hydrazine hydrate. This reaction typically

involves heating the reactants in a suitable solvent like ethanol to substitute the thione group

with a hydrazine moiety.

Step 3: Cyclization to Flubrotizolam

The final step is the formation of the triazole ring. This is commonly achieved by reacting the

hydrazinyl intermediate with an orthoester, such as triethyl orthoacetate, in the presence of an

acid catalyst. This reaction leads to the cyclization and formation of the triazolo ring, yielding

flubrotizolam.

Chemical Characterization
The characterization of flubrotizolam relies on various analytical techniques to confirm its

structure and purity.

Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of flubrotizolam. The fragmentation

pattern provides a characteristic fingerprint of the molecule.
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Ion m/z (Observed)
Putative Fragment
Structure

[M+H]⁺ 377.9862 Intact molecule with a proton

[M-Br]⁺ 298.0676 Loss of the bromine atom

[M-Br-N₂]⁺ 270.0621
Subsequent loss of a nitrogen

molecule

[M-Br-N₂-HCN]⁺ 243.0511
Contraction of the diazepine

ring

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-

HRMS)

A general LC-HRMS method for the analysis of designer benzodiazepines can be adapted for

flubrotizolam.

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a

small amount of an acidifier like formic acid.

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is

used for accurate mass measurements.

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful tool for the separation and identification of flubrotizolam.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatograph: A standard GC system equipped with a mass spectrometer.
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Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-

methylpolysiloxane column.

Carrier Gas: Helium is typically used as the carrier gas.

Injection: Splitless injection is often used for trace analysis.

Oven Program: A temperature gradient program is used to separate the analytes.

Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

Ionization: Electron ionization (EI) at 70 eV is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of organic molecules.

However, specific experimental ¹H and ¹³C NMR data for flubrotizolam are not readily

available in the scientific literature. The following are predicted chemical shifts based on the

analysis of structurally similar compounds and computational prediction tools.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

CH₃ ~2.5 s

CH₂ ~4.0 - 4.5 m

Thiophene-H ~7.0 - 7.2 s

Aromatic-H ~7.1 - 7.8 m

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Carbon Predicted Chemical Shift (ppm)

CH₃ ~12-15

CH₂ ~45-50

Thiophene-C ~115-135

Aromatic-C ~115-140

C=N ~160-170

C-Br ~100-110

Note: These are predicted values and should be used with caution. Experimental verification is

necessary for accurate assignments.

Mechanism of Action: GABA-A Receptor Signaling
Like other benzodiazepines, flubrotizolam is believed to exert its effects by acting as a

positive allosteric modulator of the GABA-A receptor. GABA (gamma-aminobutyric acid) is the

primary inhibitory neurotransmitter in the central nervous system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3025693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Postsynaptic Neuron

Glutamate

GABA

GAD

GABA in Vesicle

GABA

Release

GABA-A Receptor

Cl⁻ Channel (closed) Cl⁻ Channel (open)

Conformational Change

Binds

Flubrotizolam

Binds (Allosteric site)

Cl⁻ Influx

Hyperpolarization
(Inhibition of Neuron)

Leads to

Click to download full resolution via product page

GABA-A receptor signaling pathway modulated by Flubrotizolam.
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The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to an influx

of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an

action potential, thus producing an inhibitory effect. Flubrotizolam is thought to bind to an

allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased

chloride influx and greater neuronal inhibition. This results in the sedative, anxiolytic, and

muscle relaxant properties associated with this class of compounds.

Conclusion
This technical guide provides a summary of the available information on the synthesis and

chemical characterization of flubrotizolam. While a complete experimental dataset is not

publicly available, a plausible synthetic route has been outlined, and key analytical data from

mass spectrometry have been presented. The mechanism of action via the GABA-A receptor is

consistent with its classification as a thienotriazolodiazepine. Further research is needed to fully

elucidate the detailed synthetic procedures and obtain comprehensive spectroscopic data,

particularly experimental NMR spectra, for this compound. The information provided herein

should serve as a valuable resource for researchers in the fields of medicinal chemistry,

pharmacology, and forensic science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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